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Compound of Interest

Compound Name: aurovertin

Cat. No.: B1171891

Application Notes and Protocols for Aurovertin
Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intellectual property
landscape, biological activity, and experimental protocols associated with aurovertin
derivatives. This document is intended to serve as a valuable resource for researchers and
drug development professionals working with this class of potent F1FO-ATP synthase inhibitors.

Patent Landscape and Intellectual Property

The intellectual property landscape surrounding aurovertin derivatives is multifaceted. While
patents specifically claiming novel chemical structures of aurovertin analogs are not abundant,
the broader patent landscape for F1FO-ATP synthase inhibitors is active. Key areas of patent
activity include:

» New Therapeutic Uses: A significant portion of the intellectual property focuses on the
application of F1FO-ATP synthase inhibitors, a class to which aurovertins belong, in various
therapeutic areas. The primary focus is on oncology, particularly for cancers that are highly
dependent on oxidative phosphorylation.
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» Combination Therapies: Patents exist for the use of ATP synthase inhibitors in combination
with other anti-cancer agents, aiming to enhance efficacy and overcome drug resistance.

e Formulation and Delivery: Innovations in drug formulation and delivery to improve the
bioavailability and targeted delivery of mitochondrial-acting agents represent another area of
patenting activity.

The table below summarizes the general patent landscape for F1FO-ATP synthase inhibitors,
providing context for the intellectual property surrounding aurovertin derivatives.
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L Key Therapeutic Representative
Patent Category Description
Areas IPC/CPC Classes
Patents claiming novel
small molecule
inhibitors of F1FO-ATP
) Cancer,
) synthase. While not )
Novel Chemical N _ Neurodegenerative C07D, A61K 31/00,
- specific to aurovertin ) )
Entities o Diseases, Infectious A61P 35/00
derivatives, these )
Diseases

patents cover various
scaffolds that target

the enzyme.

o Cancer (especially
Patents claiming the ) )
Triple-Negative Breast
Cancer), A61K 31/00, A61P
Cardiovascular 9/00, A61P 35/00

Diseases, Metabolic

use of known F1FO-
New Medical Uses ATP synthase
inhibitors for the

treatment of diseases. )
Disorders

Patents for the co-

o administration of an
Combination S A61K 31/00, A61K
] ATP synthase inhibitor ~ Oncology
Therapies ) 45/06
with another

therapeutic agent.

Patents related to
specific formulations

designed to improve
A61K 9/00, A61K

Formulations the delivery, stability, Not disease-specific
47/00

or pharmacokinetic
profile of ATP

synthase inhibitors.

Mechanism of Action and Signaling Pathway

Aurovertin derivatives exert their biological effects primarily through the inhibition of the F1FO-
ATP synthase (also known as Complex V) in the mitochondria. This enzyme is crucial for the
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final step of oxidative phosphorylation, where it utilizes the proton gradient generated by the
electron transport chain to synthesize ATP.

Key Mechanistic Features:

e Binding Site: Aurovertins bind to the B-subunit of the F1 catalytic domain of the ATP
synthase.

e Inhibition of ATP Synthesis: This binding event locks the enzyme in an inactive conformation,
potently inhibiting the synthesis of ATP.

 Differential Inhibition: Aurovertins are more potent inhibitors of ATP synthesis than ATP
hydrolysis.

o Downstream Effects: The inhibition of ATP synthesis leads to a depletion of cellular ATP
levels, triggering a cascade of downstream events, including:

o Induction of Apoptosis: Energy depletion can activate intrinsic apoptotic pathways, leading
to programmed cell death.

o Cell Cycle Arrest: Cells may arrest in the GO/G1 phase of the cell cycle in response to
metabolic stress.[1]

o Upregulation of DUSP1: In certain cancer cells, such as triple-negative breast cancer
(TNBC) cells, aurovertin B has been shown to upregulate the expression of Dual
Specificity Phosphatase 1 (DUSP1).[2][3] DUSP1 is a negative regulator of MAPK
signaling pathways, which are often dysregulated in cancer.

The following diagram illustrates the signaling pathway affected by aurovertin derivatives.
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Experimental Protocols
F1F0-ATPase Inhibition Assay (NADH-Coupled
Spectrophotometric Method)

This protocol describes a continuous spectrophotometric assay to measure the ATP hydrolysis
activity of FAFO-ATPase and its inhibition by aurovertin derivatives. The production of ADP is
coupled to the oxidation of NADH, which is monitored as a decrease in absorbance at 340 nm.

Materials:
+ Isolated mitochondria or submitochondrial particles (SMPs)
» Assay Buffer: 50 mM Tris-HCI (pH 8.0), 50 mM KCI, 2 mM MgCI2

¢ ATP solution (100 mM)
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e Phosphoenolpyruvate (PEP, 100 mM)

e NADH solution (10 mM)

o Pyruvate kinase (PK) / Lactic dehydrogenase (LDH) enzyme mix (e.g., Sigma P0294)

e Aurovertin derivative stock solution (in DMSO)

e Oligomycin (optional, as a positive control for FO inhibition)

e 96-well microplate

o Microplate reader capable of reading absorbance at 340 nm

Procedure:

» Prepare the Reaction Mix: In each well of the microplate, prepare a reaction mix containing:

o

150 pL Assay Buffer

[¢]

2 uL PEP solution

o

2 uL NADH solution

[e]

2 pL PK/LDH enzyme mix

e Add Inhibitor: Add 1 pL of the aurovertin derivative at various concentrations (or DMSO for
the vehicle control) to the appropriate wells.

o Add Mitochondrial Preparation: Add 20 pL of the mitochondrial or SMP suspension (protein
concentration should be optimized, typically 10-50 p g/well ).

¢ Incubate: Incubate the plate at 37°C for 5 minutes.

« Initiate Reaction: Start the reaction by adding 20 pL of ATP solution to each well.

o Measure Absorbance: Immediately begin reading the absorbance at 340 nm every 30
seconds for 15-30 minutes.
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» Data Analysis: Calculate the rate of NADH oxidation (decrease in A340 per minute). The
percentage of inhibition is calculated relative to the vehicle control.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of aurovertin derivatives on cancer cell
lines.

Materials:

e Cancer cell line of interest (e.g., MDA-MB-231 for TNBC)
o Complete cell culture medium

e Aurovertin derivative stock solution (in DMSO)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e DMSO

o 96-well cell culture plate

e Multichannel pipette

e Microplate reader capable of reading absorbance at 570 nm
Procedure:

o Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in
100 pL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

e Compound Treatment: Prepare serial dilutions of the aurovertin derivative in complete
medium. Remove the old medium from the wells and add 100 pL of the medium containing
the test compound at various concentrations. Include a vehicle control (DMSO) and a no-cell
control (medium only).

e Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
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e MTT Addition: Add 20 pL of MTT solution to each well and incubate for 4 hours at 37°C.

e Formazan Solubilization: Carefully remove the medium and add 150 pL of DMSO to each
well to dissolve the formazan crystals.

o Absorbance Measurement: Shake the plate for 5 minutes and read the absorbance at 570
nm.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the IC50 value.

Western Blot for DUSP1 Expression

This protocol is for detecting changes in DUSP1 protein expression in cells treated with
aurovertin derivatives.

Materials:

Treated and untreated cell lysates

o RIPA buffer with protease and phosphatase inhibitors

o BCA Protein Assay Kit

o SDS-PAGE gels

» Transfer buffer

 PVDF membrane

o Blocking buffer (5% non-fat milk or BSA in TBST)

e Primary antibody against DUSP1

e Primary antibody against a loading control (e.g., B-actin or GAPDH)
o HRP-conjugated secondary antibody

e Chemiluminescent substrate
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e Imaging system
Procedure:

e Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine the protein
concentration using the BCA assay.

e SDS-PAGE: Load equal amounts of protein (20-30 pg) onto an SDS-PAGE gel and run until
the dye front reaches the bottom.

o Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
» Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

e Primary Antibody Incubation: Incubate the membrane with the primary anti-DUSP1 antibody
overnight at 4°C.

e Washing: Wash the membrane three times with TBST for 10 minutes each.

e Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated
secondary antibody for 1 hour at room temperature.

e Washing: Wash the membrane three times with TBST for 10 minutes each.

o Detection: Add the chemiluminescent substrate and capture the signal using an imaging
system.

» Stripping and Re-probing: The membrane can be stripped and re-probed with the loading
control antibody to ensure equal protein loading.

Experimental Workflow and Data Presentation

The following diagram illustrates a typical experimental workflow for evaluating a novel
aurovertin derivative.
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Experimental Workflow for Aurovertin Derivatives
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Experimental Workflow for Aurovertin Derivatives

Quantitative Data Summary:
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The following table summarizes the reported IC50 values for Aurovertin B against various
human breast cancer cell lines after 48 hours of treatment.

Cell Line Receptor Status IC50 (M)
MDA-MB-231 Triple-Negative 05+0.1
MDA-MB-468 Triple-Negative 0.8+0.2
MCEF-7 ER+, PR+, HER2- >10
BT-474 ER+, PR+, HER2+ >10
MCF-10A (Normal) - > 20

Data are presented as mean = SD from representative studies.

Clinical Development Landscape

As of the latest review, there are no active or completed clinical trials specifically for aurovertin
derivatives listed in major clinical trial registries. The development of these compounds appears
to be in the preclinical phase, with promising in vitro and in vivo data, particularly in the context
of triple-negative breast cancer.[1][2][4] Further research is required to establish the safety and
efficacy of aurovertin derivatives in humans before clinical trials can be initiated. The potent
anti-metastatic properties and the novel mechanism involving DUSP1 upregulation suggest
that these compounds hold significant therapeutic potential that warrants further investigation.

[3][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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